trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Description

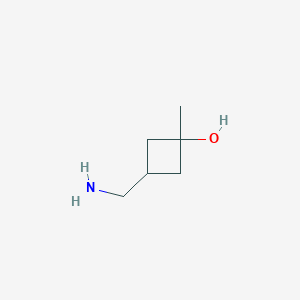

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS 2231664-53-0) is a cyclobutane derivative featuring a hydroxyl group at the 3-position, a methyl substituent, and a primary amine moiety. Its hydrochloride salt form is commonly used as a synthetic intermediate in pharmaceutical and chemical research due to its stereochemical complexity and functional group diversity. The compound has a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . Suppliers such as Synthonix, Inc. and CymitQuimica offer it in purities up to 97%, with prices ranging from €255 for 100 mg to €652 for 500 mg . Its SMILES notation (O[C@@H]1C[C@H](CN)CC1(C)) highlights the trans configuration of the hydroxyl and methyl groups, which is critical for its reactivity and application in asymmetric synthesis .

Properties

IUPAC Name |

3-(aminomethyl)-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOTWCOHRWHNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245272, DTXSID201280273 | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438241-11-2, 1438241-21-4 | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine typically involves multi-step organic reactions. One common method starts with the cyclobutane ring formation, followed by the introduction of the hydroxyl and methyl groups. The aminomethyl group is then added through a series of reactions involving amination and reduction steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized based on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-Hydroxy-3-methylcyclobutane-1-methamine can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: trans-3-Hydroxy-3-methylcyclobutane-1-methamine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins .

Mechanism of Action

The mechanism of action of trans-3-Hydroxy-3-methylcyclobutane-1-methamine involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Functional Group Impact: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like trans-3-Methylcyclobutanamine. This makes it more suitable for aqueous-phase reactions or targeting biological receptors . The absence of a hydroxyl group in trans-3-Methylcyclobutanamine reduces steric hindrance, favoring nucleophilic substitution reactions .

Commercial Availability: this compound HCl is more readily available in gram-scale quantities than its cis counterpart, reflecting higher demand in industrial applications .

Physicochemical and Hazard Profiles

- Safety : Cyclobutane poses significant flammability risks, whereas the hydrochloride salt of this compound requires standard lab precautions (e.g., avoiding inhalation) .

Biological Activity

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (C₆H₁₃NO) is an organic compound characterized by a cyclobutane ring with a hydroxyl group and a methamine substituent. Its unique structural features suggest potential biological activities that warrant further investigation. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Structural Overview

The structure of this compound includes:

- A cyclobutane ring , which contributes to its rigidity and unique reactivity.

- A hydroxyl group at the third position, which can participate in various chemical reactions.

- A methamine group at the first position, which provides nucleophilic characteristics.

Interaction with Biological Systems

Preliminary studies indicate that this compound may interact with various enzymes and receptors, influencing metabolic pathways and cellular responses. The exact mechanisms are still under investigation, but potential interactions include:

- Enzyme Inhibition : The hydroxyl group may facilitate interactions with active sites of enzymes.

- Receptor Binding : The methamine component could engage in hydrogen bonding or ionic interactions with receptor sites.

Further research is necessary to elucidate these interactions comprehensively.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound. For instance:

- Cell Proliferation and Apoptosis : Research has shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. Specific concentrations led to a significant increase in apoptotic signals, suggesting potential anti-cancer properties .

- Metabolic Pathway Modulation : Compounds with similar functionalities have been observed to modulate key metabolic pathways in vitro, providing insights into their potential therapeutic roles .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-3-Hydroxy-3-methylcyclobutane-1-methamine | C₆H₁₃NO | Different stereochemistry may influence biological activity. |

| 1-Aminocyclobutanol | C₄H₉NO | Simpler structure; lacks methyl substitution at the cyclobutane ring. |

| 2-Aminocyclopentanol | C₅H₁₁NO | Larger ring system; different physical properties and reactivity. |

This table highlights how the stereochemistry and functional groups of this compound may confer distinct properties compared to its analogs.

Potential Applications

The unique properties of this compound suggest several potential applications in medicinal chemistry and material science:

- Drug Development : Its ability to interact with biological targets makes it a candidate for further exploration as a therapeutic agent.

- Chemical Synthesis : The compound's reactivity can be harnessed for synthesizing other complex organic molecules.

Q & A

Q. How can the compound’s structural integrity be validated in the absence of published spectral data?

- Methodological Answer : Combine / NMR (Bruker 400 MHz, CDCl₃) with IR spectroscopy (hydroxy stretch ~3200 cm⁻¹) and high-resolution mass spectrometry (HRMS). Cross-reference with computational predictions (Gaussian DFT, B3LYP/6-31G* basis set) for geometry optimization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE compliant with NIOSH/CEN standards (e.g., OV/AG/P99 respirators, nitrile gloves) to mitigate inhalation/contact risks. Store under nitrogen at -20°C to prevent degradation, and avoid aqueous systems due to unknown hydrolysis behavior .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

- Methodological Answer : Perform solvent-effect simulations (COSMO-RS) to account for environmental shifts in NMR. Validate with 2D techniques (HSQC, HMBC) and compare against spectral libraries for analogous cyclobutane derivatives (e.g., Tiagabine-related compounds) .

Q. What mechanistic insights guide the compound’s stability under oxidative or thermal stress?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 30 days) with LC-MS monitoring. Identify degradation products (e.g., ketone formation via oxidation) and correlate with Arrhenius modeling to predict shelf-life. Use TGA-DSC (10°C/min, N₂ atmosphere) to assess thermal decomposition thresholds .

Q. How to design enantiomer-specific toxicity assays for this compound?

- Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and test in vitro (HepG2 cells, IC₅₀ assays) followed by in vivo zebrafish models (LC₅₀, teratogenicity). Apply transcriptomics to identify pathways affected by stereochemical differences, referencing terrestrial toxicity frameworks for PFAS/PFHxS analogs .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of homologous proteins (e.g., cyclooxygenase). Validate with MD simulations (AMBER, 100 ns) to assess binding stability. Compare free-energy calculations (MM-PBSA) with experimental SPR/Kd data .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed logP values?

- Methodological Answer : Re-measure via shake-flask method (octanol/water partitioning) with UV detection (λ = 254 nm). Cross-check with reversed-phase HPLC (C18 column, acetonitrile/water gradient) calibrated against standards. If disparities persist, evaluate pH-dependent ionization (pKa determination via potentiometry) .

Methodological Frameworks

- Spectral Library Construction : Use open-source tools (e.g, mMass) to compile fragmentation patterns and retention indices, ensuring alignment with FAIR data principles (Figure 1, ) .

- Systematic Review Design : Adopt INTERBLEED’s multi-center cohort framework (Table 1, ) for meta-analyses of toxicity or synthesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.